molecular formula C70H79N3 B13397810 6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine CAS No. 8002-73-1

6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine

Cat. No.: B13397810
CAS No.: 8002-73-1
M. Wt: 962.4 g/mol
InChI Key: DQGZRBGZIXFNCH-UHFFFAOYSA-N
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Description

6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine is a complex organic compound characterized by multiple tert-butyl groups and a carbazole core. This compound is notable for its unique structure, which includes indole and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:

Mechanism of Action

The mechanism of action of 6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine involves its interaction with molecular targets through:

Comparison with Similar Compounds

Compared to other similar compounds, 6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine is unique due to its multiple tert-butyl groups and complex structure. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

8002-73-1

Molecular Formula

C70H79N3

Molecular Weight

962.4 g/mol

IUPAC Name

6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine

InChI

InChI=1S/C70H79N3/c1-17-48(66(2,3)4)32-40-61(58-43-52(70(14,15)16)44-59-63(46-24-20-18-21-25-46)64(71-65(58)59)47-26-22-19-23-27-47)72(53-34-28-49(29-35-53)67(5,6)7)55-38-39-56-57-42-51(69(11,12)13)33-41-60(57)73(62(56)45-55)54-36-30-50(31-37-54)68(8,9)10/h17-39,41-45,61,71H,1,40H2,2-16H3

InChI Key

DQGZRBGZIXFNCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=C(C=C4)N(C5=CC=C(C=C5)C(C)(C)C)C(CC=C(C=C)C(C)(C)C)C6=CC(=CC7=C6NC(=C7C8=CC=CC=C8)C9=CC=CC=C9)C(C)(C)C

Origin of Product

United States

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